N-(3,4-dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide
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Overview
Description
“N-(3,4-dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide” is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3,4-dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones.
Substitution Reactions: Introduction of the 3,4-dichlorophenyl group through nucleophilic substitution reactions.
Amidation: Formation of the butanamide moiety through amidation reactions using appropriate amines and acid chlorides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyridazinone rings.
Reduction: Reduction reactions could target the carbonyl group in the pyridazinone ring.
Substitution: Halogen atoms in the 3,4-dichlorophenyl group can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Pharmacology: Investigation of its potential as a drug candidate for various diseases.
Biochemistry: Study of its interactions with biological macromolecules.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Industry: Intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorophenyl)-4-(6-oxo-3-methylpyridazin-1(6H)-yl)butanamide
- N-(3,4-dichlorophenyl)-4-(6-oxo-3-ethylpyridazin-1(6H)-yl)butanamide
Uniqueness
The unique structural features of “N-(3,4-dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide” might confer specific biological activities or chemical reactivity that distinguish it from similar compounds.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1-yl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O2/c21-16-9-8-15(13-17(16)22)23-19(26)7-4-12-25-20(27)11-10-18(24-25)14-5-2-1-3-6-14/h1-3,5-6,8-11,13H,4,7,12H2,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNWHMDKGWOGPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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